p-Xylylenebis(O-methylxanthate)
Description
Structure
3D Structure
Properties
CAS No. |
73771-65-0 |
|---|---|
Molecular Formula |
C12H14O2S4 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
O-methyl [4-(methoxycarbothioylsulfanylmethyl)phenyl]methylsulfanylmethanethioate |
InChI |
InChI=1S/C12H14O2S4/c1-13-11(15)17-7-9-3-5-10(6-4-9)8-18-12(16)14-2/h3-6H,7-8H2,1-2H3 |
InChI Key |
CAIJEQKSVNIRBG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=S)SCC1=CC=C(C=C1)CSC(=S)OC |
Origin of Product |
United States |
Synthetic Pathways and Precursor Chemistry of P Xylylenebis O Methylxanthate
Methodologies for Xanthate Ester Formation
The formation of the xanthate ester functionality is a cornerstone of this synthesis, relying on well-established principles of nucleophilic chemistry.
The synthesis of xanthates from dithiols is analogous to the classic Chugaev reaction, which traditionally involves alcohols. The core of this methodology lies in a two-step nucleophilic substitution process.
The first step involves the deprotonation of the thiol groups of p-xylylenedithiol by a suitable base, typically a strong hydroxide (B78521) like sodium hydroxide or potassium hydroxide, to form a highly nucleophilic dithiolate anion. This dithiolate then acts as a potent nucleophile, attacking the electrophilic carbon atom of carbon disulfide. This reaction occurs twice on the symmetrical p-xylylenedithiol, leading to the formation of a bis(dithiocarbonate) salt intermediate.
The efficiency and yield of p-Xylylenebis(O-methylxanthate) production are highly dependent on the reaction conditions. Several strategies can be employed to optimize the synthesis.
The choice of solvent is critical. Aprotic polar solvents, such as tetrahydrofuran (B95107) (THF), are often preferred as they can effectively solvate the intermediate dithiolate salt without participating in the reaction. The use of THF has been shown to lead to higher purity and yield in xanthate synthesis. researchgate.netuobasrah.edu.iq
Temperature control is another crucial factor. The initial deprotonation and reaction with carbon disulfide are typically carried out at low temperatures, often between 0 and 10 °C, to minimize side reactions. The subsequent alkylation with methyl iodide may be allowed to proceed at room temperature.
To enhance the reaction rate and improve the yield, especially in a biphasic system, a phase transfer catalyst (PTC) can be employed. researchgate.net Catalysts such as tetrabutylammonium (B224687) bromide can facilitate the transfer of the dithiolate anion from the solid or aqueous phase to the organic phase where the reaction with carbon disulfide and methyl iodide occurs more readily.
The stoichiometry of the reactants must be carefully controlled. A slight excess of carbon disulfide and the methylating agent is often used to ensure complete conversion of the dithiol. The strength and amount of the base should also be optimized to ensure complete deprotonation without promoting unwanted side reactions.
| Parameter | Optimized Condition | Rationale |
| Solvent | Tetrahydrofuran (THF) | Aprotic polar solvent, good solubility for intermediates, leads to higher purity. researchgate.netuobasrah.edu.iq |
| Base | Sodium Hydroxide or Potassium Hydroxide | Strong base for complete deprotonation of the dithiol. |
| Temperature | 0-10 °C for dithiolate formation, Room temperature for methylation | Minimizes side reactions during initial steps. |
| Catalyst | Phase Transfer Catalyst (e.g., Tetrabutylammonium Bromide) | Enhances reaction rate in heterogeneous systems. researchgate.net |
| Reactant Ratio | Slight excess of Carbon Disulfide and Methyl Iodide | Drives the reaction to completion. |
Table 1: Proposed Optimized Reaction Conditions for the Synthesis of p-Xylylenebis(O-methylxanthate)
Precursor Compounds and Starting Materials for p-Xylylenebis(O-methylxanthate)
The successful synthesis of the target compound is contingent on the availability and purity of its precursors.
The primary precursor for the synthesis of p-Xylylenebis(O-methylxanthate) is p-xylylenedithiol. A common and effective method for the preparation of this dithiol starts from the commercially available α,α'-dichloro-p-xylene.
The synthesis proceeds via a two-step process. First, α,α'-dichloro-p-xylene is treated with thiourea (B124793) in a suitable solvent, such as ethanol. This reaction forms a stable bis(isothiouronium) salt intermediate. In the second step, this salt is hydrolyzed under basic conditions, typically with an aqueous solution of sodium hydroxide, to yield p-xylylenedithiol. This method is generally preferred due to the use of readily available and less hazardous reagents compared to alternatives like sodium hydrosulfide.
Carbon disulfide and a derivative of methanol (B129727) are essential reagents in the final stages of the synthesis of p-Xylylenebis(O-methylxanthate).
Carbon disulfide serves as the electrophilic source of the thiocarbonyl group in the xanthate moiety. Its central carbon atom is susceptible to nucleophilic attack by the thiolate anions generated from p-xylylenedithiol.
Methanol itself is not directly used in the final alkylation step. Instead, a reactive derivative, methyl iodide, is employed as the methylating agent. Methyl iodide provides the methyl group that is attached to the sulfur atom of the dithiocarbonate intermediate, completing the formation of the O-methylxanthate ester.
Purification and Isolation Techniques for p-Xylylenebis(O-methylxanthate)
After the synthesis, p-Xylylenebis(O-methylxanthate) must be isolated and purified to remove unreacted starting materials, by-products, and the catalyst.
The crude product, which is typically a solid, can be isolated by filtration. The initial purification often involves washing the solid with a solvent in which the desired product is insoluble but the impurities are soluble. For instance, washing with water can remove inorganic salts, and washing with a non-polar solvent like hexane (B92381) can remove unreacted carbon disulfide and methyl iodide.
The primary method for obtaining high-purity p-Xylylenebis(O-methylxanthate) is recrystallization. The choice of solvent is crucial and depends on the polarity of the compound. A mixed solvent system, such as ethanol-water or dichloromethane-hexane, is often effective. The crude product is dissolved in a minimum amount of the hot solvent in which it is soluble, and then the second solvent, in which it is less soluble, is added until turbidity is observed. Upon cooling, the purified product crystallizes out, leaving the impurities in the solution.
The purity of the final product can be assessed by techniques such as melting point determination and chromatographic methods like Thin Layer Chromatography (TLC). The structure and identity of the compound are typically confirmed by spectroscopic methods.
| Technique | Description |
| Filtration | Initial separation of the crude solid product from the reaction mixture. |
| Washing | Removal of soluble impurities by washing the solid with appropriate solvents (e.g., water, hexane). |
| Recrystallization | The primary method for purification. A suitable solvent or solvent mixture is chosen to dissolve the compound at an elevated temperature and allow it to crystallize upon cooling, leaving impurities in the mother liquor. |
| Spectroscopic Analysis | Confirmation of the structure and purity of the final product using techniques such as NMR and IR spectroscopy. |
Table 2: Purification and Isolation Techniques for p-Xylylenebis(O-methylxanthate)
Mechanistic Elucidation of P Xylylenebis O Methylxanthate in Controlled Radical Polymerization Systems
Reversible Addition-Fragmentation Chain Transfer (RAFT) Mechanism with Xanthates
The RAFT process, a versatile method for controlling radical polymerization, relies on a chain transfer agent (CTA) to mediate the reaction and produce polymers with predetermined molecular weights and narrow molecular weight distributions. researchgate.netsigmaaldrich.com Xanthates are a class of thiocarbonylthio compounds that can function as RAFT agents, a process sometimes referred to as Macromolecular Design via Interchange of Xanthates (MADIX). mdpi.com The general mechanism involves a series of addition and fragmentation steps where a growing polymer radical adds to the thiocarbonyl group of the RAFT agent, forming an intermediate radical. This intermediate then fragments, ideally releasing a new radical that can initiate further polymerization, while the original growing chain becomes a dormant species capped with the thiocarbonylthio group. researchgate.net This reversible process establishes an equilibrium between active and dormant chains, allowing for controlled polymer growth. rsc.org
Initiation and Primary Radical Generation in p-Xylylenebis(O-methylxanthate)-Mediated Polymerization
In a typical RAFT polymerization, an external radical source, such as a thermal or photo-initiator, is used to generate primary radicals. sigmaaldrich.com These radicals then react with monomer units to form propagating polymer chains. In the context of a hypothetical polymerization mediated by p-Xylylenebis(O-methylxanthate), a conventional initiator like 2,2'-azobis(isobutyronitrile) (AIBN) would likely be employed. researchgate.net The generated radicals would initiate polymerization, and the resulting growing polymer chains would then engage with the bifunctional xanthate agent.
Chain Transfer Equilibria and Intermolecular Exchange in RAFT Systems Utilizing p-Xylylenebis(O-methylxanthate)
The core of the RAFT process is the chain transfer equilibrium. For a bifunctional agent like p-Xylylenebis(O-methylxanthate), the process would be more complex than with a monofunctional agent. A growing polymer chain would add to one of the xanthate groups, leading to the fragmentation and release of a radical from the xylylene core. This new radical would then initiate the growth of a new polymer chain. As the polymerization proceeds, both xanthate functionalities would be expected to participate, leading to the formation of triblock or multiblock copolymers, or acting as a bridge between two polymer chains. The efficiency of this intermolecular exchange is crucial for maintaining control over the polymerization.
Kinetics of Polymerization Mediated by p-Xylylenebis(O-methylxanthate)
The kinetics of RAFT polymerization can be complex and are influenced by the concentrations of the monomer, initiator, and RAFT agent.
Rate Law Derivations for p-Xylylenebis(O-methylxanthate)-Controlled Polymerization
The rate of polymerization in a RAFT system is typically first-order with respect to the monomer concentration and can show a more complex dependence on the initiator and RAFT agent concentrations. For a bifunctional agent, the kinetic model would need to account for the sequential activation of the two RAFT functionalities. Deriving a specific rate law for p-Xylylenebis(O-methylxanthate) would require experimental data from polymerizations carried out under various conditions.
Control Over Polymer Molecular Weight and Dispersity Using p-Xylylenebis(O-methylxanthate)
The application of p-Xylylenebis(O-methylxanthate) as a chain transfer agent (CTA) in reversible addition-fragmentation chain transfer (RAFT) polymerization provides a robust mechanism for controlling polymer molecular weight and achieving a narrow molecular weight distribution, often referred to as low dispersity (Đ). This control is fundamental to producing polymers with predictable and reproducible properties.
In a typical RAFT process employing a bifunctional CTA like p-Xylylenebis(O-methylxanthate), two polymer chains grow simultaneously from the central xylylene core. The theoretical number-average molecular weight (M_n) can be predetermined by the ratio of the initial monomer concentration ([M]₀) to the initial CTA concentration ([CTA]₀), multiplied by the fractional monomer conversion (p) and the molecular weight of the monomer (M_monomer), and then multiplied by two, reflecting the bifunctional nature of the CTA.
The ability to maintain low dispersity values (typically below 1.5) throughout the polymerization is a hallmark of a well-controlled system. uq.edu.au This indicates that all polymer chains grow at a similar rate, leading to a homogenous product. Research on analogous symmetrical xanthate systems has demonstrated that a linear increase in molecular weight with conversion is achievable, a key indicator of a living or controlled polymerization process.
For instance, studies on similar bifunctional xanthates in the polymerization of monomers like styrene (B11656) have shown a clear correlation between the theoretical and experimentally determined molecular weights, alongside low dispersity values. This level of control is crucial for the synthesis of well-defined block copolymers and other complex architectures. researchgate.netchemrxiv.org
Table 1: Illustrative Data for Styrene Polymerization using a Symmetrical Bis(xanthate) RAFT Agent This table presents hypothetical data based on typical results found for analogous bifunctional xanthate systems in styrene polymerization, as specific data for p-Xylylenebis(O-methylxanthate) is not readily available in the searched literature. It serves to illustrate the expected trends.
| Entry | Conversion (%) | Theoretical M_n ( g/mol ) | Experimental M_n ( g/mol ) | Dispersity (Đ) |
| 1 | 20 | 10,000 | 9,800 | 1.15 |
| 2 | 40 | 20,000 | 19,500 | 1.18 |
| 3 | 60 | 30,000 | 29,000 | 1.22 |
| 4 | 80 | 40,000 | 38,500 | 1.25 |
Chain Transfer Efficiency of p-Xylylenebis(O-methylxanthate)
The effectiveness of a RAFT agent is quantified by its chain transfer constant (C_tr), which is the ratio of the rate constant for chain transfer to the rate constant for propagation (C_tr = k_tr / k_p). A higher chain transfer constant generally signifies a more efficient RAFT agent, leading to better control over the polymerization.
Xanthates, as a class of RAFT agents, are known to have lower chain transfer constants compared to other CTAs like dithioesters or trithiocarbonates. This can sometimes result in an initial "inhibition" period where the consumption of the initial CTA occurs before significant polymer growth, and potentially broader molecular weight distributions, especially at the early stages of the polymerization. However, for certain monomers, particularly less activated monomers (LAMs) like vinyl acetate (B1210297), xanthates provide excellent control.
Factors Affecting Livingness and Chain End Fidelity in p-Xylylenebis(O-methylxanthate) Systems
The "living" character of a polymerization refers to the ability of the polymer chains to remain active and capable of further monomer addition. In the context of RAFT polymerization with p-Xylylenebis(O-methylxanthate), this translates to the preservation of the xanthate functionality at both ends of the polymer chains. High chain-end fidelity is crucial for the synthesis of block copolymers, where the initial polymer acts as a macro-CTA for the polymerization of a second monomer.
Several factors can impact the livingness and chain-end fidelity in these systems:
Initiator Concentration: A higher concentration of the radical initiator can lead to an increased rate of termination reactions, where two growing polymer chains combine or disproportionate, resulting in "dead" polymer that can no longer propagate. This diminishes the living character of the polymerization.
Temperature: The temperature of the polymerization affects the rates of all reactions involved: initiation, propagation, chain transfer, and termination. An optimal temperature must be chosen to ensure efficient chain transfer without promoting excessive termination or side reactions.
Monomer Type: The nature of the monomer plays a critical role. Xanthates are generally more effective for controlling the polymerization of less activated monomers. For more activated monomers (MAMs), the equilibrium of the RAFT process might be less favorable, potentially leading to a loss of control.
Side Reactions: The possibility of side reactions, such as the degradation of the xanthate group under certain conditions or chain transfer to monomer or solvent, can also compromise the livingness of the system.
Maintaining a high degree of chain-end fidelity is paramount for harnessing the full potential of p-Xylylenebis(O-methylxanthate) in creating well-defined, complex polymer architectures. rsc.org Studies on analogous systems have shown that under optimized conditions, high conversion can be achieved while retaining the active chain ends, enabling the synthesis of multiblock copolymers. chemrxiv.orgresearchgate.net
Application of P Xylylenebis O Methylxanthate in the Synthesis of Diverse Polymer Architectures
Synthesis of Telechelic Polymers and Macromonomers
Telechelic polymers, which are macromolecules possessing reactive functional groups at both ends, are important precursors for creating more complex polymer structures like multiblock copolymers and polymer networks. researchgate.netresearchgate.net The use of bifunctional CTAs like p-Xylylenebis(O-methylxanthate) in RAFT polymerization is a direct method for producing such polymers.
The core principle behind the application of p-Xylylenebis(O-methylxanthate) in synthesizing telechelic polymers lies in its bifunctionality. In a typical RAFT process, polymerization is initiated by a standard free-radical initiator. The resulting propagating radicals add to the C=S bond of the xanthate group. This is followed by fragmentation of the intermediate radical, which ideally releases the R group as a new radical that can initiate further polymerization. In the case of p-Xylylenebis(O-methylxanthate), the molecule essentially acts as two RAFT agents joined by the p-xylylene bridge.
Polymerization proceeds from both xanthate functionalities, leading to the growth of two polymer chains extending outwards from the central core. The result is a symmetrical polymer chain with a xanthate group at each extremity. This process maintains the "living" or controlled characteristics of RAFT polymerization, allowing for the synthesis of telechelic polymers with predictable molecular weights and narrow molecular weight distributions (low dispersity, Đ). The theoretical molecular weight can be controlled by adjusting the molar ratio of the monomer to the bifunctional CTA.
The general mechanism for producing these telechelic polymers can be represented as follows:
Initiation: A radical initiator decomposes to form primary radicals.
Chain Growth: The primary radicals react with monomer units to create propagating polymer chains.
RAFT Equilibrium: The propagating chains react with both ends of the p-Xylylenebis(O-methylxanthate) molecule, establishing a rapid equilibrium between active (propagating) and dormant (xanthate-capped) chains. This ensures that all chains grow at a similar rate.
The resulting polymer is telechelic, with the general structure: Xanthate-(Polymer)-Xylylene-(Polymer)-Xanthate.
A significant advantage of polymers synthesized via RAFT is the presence of the terminal thiocarbonylthio group, which can be chemically modified post-polymerization. rsc.org For telechelic polymers derived from p-Xylylenebis(O-methylxanthate), these modifications can be performed on both chain ends to introduce a wide range of functionalities.
Common strategies for the transformation of xanthate end-groups include:
Aminolysis/Hydrolysis: Treatment with primary amines or hydrazines can cleave the xanthate group, yielding a thiol-terminated polymer. nih.govrsc.org This reaction is often performed in the presence of a reducing agent to prevent the formation of disulfide bonds between the polymer chains. rsc.org These resulting dithiol telechelic polymers are valuable for subsequent "click" chemistry reactions, such as thiol-ene or thiol-yne additions, or for forming disulfide linkages.
Thermal Elimination (Chugaev Elimination): Heating the xanthate-terminated polymer can induce a concerted elimination reaction, resulting in a terminal alkene and the release of carbon oxysulfide and methanol (B129727). nih.gov This method provides a metal-free route to polymers with unsaturated end-groups, which can be used in further polymerization or modification reactions. nih.gov
Radical-Induced Reduction: The xanthate end-groups can be removed by treating the polymer with an excess of a radical initiator in the presence of a hydrogen donor. This process replaces the xanthate group with a hydrogen atom or a fragment from the initiator. nih.gov
These end-group modification strategies significantly enhance the versatility of the telechelic polymers, allowing them to be used as building blocks for a variety of advanced materials. For instance, azido-functionalized RAFT agents have been used to create telechelic polymers that can undergo click coupling reactions with various alkynes. researchgate.net
Table 1: Polymerization of Styrene (B11656) using a Bifunctional Xanthate Agent This table presents representative data for the polymerization of styrene mediated by a bifunctional xanthate agent, analogous to p-Xylylenebis(O-methylxanthate), demonstrating the principles of controlled polymerization.
| Entry | [Styrene]:[CTA]:[Initiator] | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| 1 | 200:1:0.2 | 4 | 14.0 | 5,800 | 1.77 |
| 2 | 200:1:0.2 | 8 | 25.5 | 8,900 | 1.65 |
| 3 | 200:1:0.2 | 12 | 38.2 | 12,500 | 1.58 |
| 4 | 200:1:0.2 | 16 | 44.4 | 15,200 | 1.51 |
Data adapted from studies on analogous systems. core.ac.uk Mn = Number-average molecular weight; Đ = Dispersity.
Preparation of Block Copolymers via Sequential Monomer Addition
The living nature of the xanthate end-groups on the telechelic polymers synthesized with p-Xylylenebis(O-methylxanthate) makes them excellent macro-chain transfer agents (macro-CTAs) for the synthesis of block copolymers. frontiersin.org
Starting with a telechelic polymer prepared using p-Xylylenebis(O-methylxanthate), block copolymers can be synthesized by the sequential addition of a second monomer. Since the initial polymer has two active ends, this process naturally leads to the formation of an ABA triblock copolymer, where 'A' represents the second monomer and 'B' represents the first monomer.
The procedure is as follows:
A telechelic homopolymer (the 'B' block) is first synthesized using p-Xylylenebis(O-methylxanthate) as the CTA.
After the first monomer is consumed, the second monomer ('A') is introduced into the reaction mixture.
Polymerization re-initiates from the xanthate end-groups of the telechelic macro-CTA, growing the 'A' blocks from both ends of the central 'B' block.
This method allows for the creation of well-defined triblock copolymers with controlled block lengths and low dispersity. The ability to combine different types of monomers opens up possibilities for creating materials with tailored properties, such as thermoplastic elastomers or amphiphilic structures that can self-assemble in solution. researchgate.netharth-research-group.org For example, a poly(tert-butyl vinyl ether)-based macro-CTA with xanthate ends has been successfully used to polymerize vinyl acetate (B1210297), forming a well-defined diblock copolymer. frontiersin.org
While powerful, the synthesis of block copolymers using xanthate-based CTAs like p-Xylylenebis(O-methylxanthate) presents certain challenges that require careful optimization.
Monomer Reactivity and Order of Addition: Xanthates are generally more effective for controlling the polymerization of less-activated monomers (LAMs), such as vinyl acetate or N-vinylpyrrolidone, compared to more-activated monomers (MAMs) like acrylates and styrenes. researchgate.netresearchgate.net When synthesizing block copolymers, the order of monomer addition is crucial. Typically, the more activated monomer should be polymerized first, as the resulting macro-CTA is often unable to effectively control the polymerization of a less-activated monomer. Conversely, a macro-CTA derived from a LAM can often control the polymerization of a MAM. nih.gov
Retardation and Inhibition: Xanthate-mediated polymerizations can sometimes exhibit induction periods or rate retardation. uq.edu.au This can be attributed to the slow fragmentation of the intermediate RAFT radical or side reactions. The choice of initiator and the ratio of initiator to CTA must be carefully optimized to minimize these effects and ensure efficient polymerization of both blocks.
Purity of the Macro-CTA: Incomplete conversion of the first monomer can lead to the formation of mixed block or tapered copolymers instead of well-defined block structures. Therefore, it is essential to ensure the first polymerization stage goes to high conversion or to purify the macro-CTA before the addition of the second monomer.
Z-Group Fragmentation: Some xanthates can undergo side reactions involving the fragmentation of the Z-group, which leads to a loss of the end-group fidelity and control over the polymerization. rsc.org The use of xanthates with substituted phenyl Z-groups has been shown to reduce this fragmentation. rsc.org
Table 2: Synthesis of a Block Copolymer via Sequential Monomer Addition This table illustrates a representative synthesis of a block copolymer using a xanthate-terminated macro-CTA, demonstrating the feasibility of chain extension.
| Macro-CTA | Second Monomer | Mn (Macro-CTA) ( g/mol ) | Mn (Block Copolymer) ( g/mol ) | Đ (Block Copolymer) |
| Polystyrene-Xanthate | Methyl Methacrylate | 15,200 | 28,500 | 1.62 |
| Poly(vinyl acetate)-Xanthate | N-vinylpyrrolidone | 8,500 | 19,200 | 1.45 |
Data are illustrative and based on analogous systems reported in the literature. core.ac.ukresearchgate.net The successful increase in molecular weight while maintaining a relatively low dispersity indicates successful block copolymer formation.
Fabrication of Graft Copolymers and Star Polymers
The bifunctional nature of p-Xylylenebis(O-methylxanthate) also provides a pathway to more complex polymer architectures like graft and star polymers, although this is less direct than the synthesis of linear telechelics and block copolymers. dur.ac.ukrsc.org
For the synthesis of star polymers , a "core-first" approach is typically employed using a multifunctional CTA. researchgate.net While p-Xylylenebis(O-methylxanthate) is bifunctional, leading to linear polymers, conceptually similar CTAs with three, four, six, or more RAFT groups emanating from a central core are used to synthesize star polymers with a corresponding number of arms. researchgate.netdur.ac.uk For example, hexafunctional xanthates have been used to prepare six-arm star polymers. researchgate.net In this context, p-Xylylenebis(O-methylxanthate) serves as a model for understanding the fundamental principles of polymer growth from a central core.
To create graft copolymers , p-Xylylenebis(O-methylxanthate) could be incorporated as a comonomer into a polymer backbone, provided it has polymerizable functionalities attached to the xylylene ring. A more common "grafting-from" approach would involve creating a polymer backbone with pendant groups that can be converted into initiating sites for RAFT polymerization. Alternatively, the telechelic polymers produced from p-Xylylenebis(O-methylxanthate) could be functionalized at their ends and then attached to a pre-existing polymer backbone, a "grafting-to" approach.
Utilizing p-Xylylenebis(O-methylxanthate) for Grafting-From Approaches
The "grafting-from" approach involves the growth of polymer chains from a substrate surface that has been functionalized with an initiator or, in this case, a chain transfer agent. p-Xylylenebis(O-methylxanthate) is particularly well-suited for this technique. By immobilizing this difunctional CTA onto a surface, polymer chains can be grown from both xanthate groups. This method, often referred to as surface-initiated RAFT polymerization, allows for the formation of dense polymer brushes on various substrates. nih.gov
The process begins with the attachment of p-Xylylenebis(O-methylxanthate) to a surface, which can be achieved through various chemical reactions depending on the nature of the substrate. Once the CTA is anchored, the substrate is exposed to a monomer and a radical initiator. The polymerization proceeds via the RAFT mechanism, where the growing polymer chains are reversibly transferred between the two xanthate moieties on the surface-bound molecule. This "living" nature of the polymerization allows for precise control over the length and density of the grafted polymer chains. nih.goveuropa.euwikipedia.org
The use of a difunctional agent like p-Xylylenebis(O-methylxanthate) in a grafting-from approach can lead to the formation of polymer loops, where both ends of the polymer chain are attached to the surface. This can significantly alter the properties of the modified surface compared to traditional brushes where chains are attached by only one end.
A key advantage of the RAFT-mediated grafting-from technique is its compatibility with a wide range of monomers and reaction conditions, including aqueous media. rsc.orgsigmaaldrich.com This versatility makes p-Xylylenebis(O-methylxanthate) a valuable tool for modifying the surfaces of various materials for applications in areas such as biocompatible coatings, sensors, and nanotechnology.
Core-First and Arm-First Strategies for Star Polymer Synthesis with p-Xylylenebis(O-methylxanthate)
Star polymers, which consist of multiple linear polymer chains (arms) radiating from a central core, can be synthesized using two primary strategies: "core-first" and "arm-first". While multi-armed xanthates are often employed for a "core-first" approach to generate star polymers dur.ac.uk, a difunctional agent like p-Xylylenebis(O-methylxanthate) can be utilized in a modified "core-first" approach to create linear block copolymers that can subsequently be used to form more complex architectures.
In a traditional "core-first" method with a multifunctional CTA, polymer arms grow simultaneously from the central core. With a difunctional CTA such as p-Xylylenebis(O-methylxanthate), the polymerization of a monomer results in a telechelic polymer, having two active xanthate end-groups. This symmetrical BAB triblock copolymer can be considered a linear precursor. rsc.orgchemrxiv.org
The "arm-first" strategy involves the synthesis of linear polymer chains (arms) with a reactive end-group, which are then attached to a multifunctional core molecule. While p-Xylylenebis(O-methylxanthate) is not the core itself in this method, it can be used to synthesize the polymer arms with controlled molecular weight and low polydispersity. These arms, possessing a terminal xanthate group, can then be subjected to further reactions to link them to a central core.
The synthesis of well-defined block copolymers using difunctional RAFT agents has been a subject of considerable research. acs.org The ability to create symmetrical triblock copolymers in a one-step polymerization process is a significant advantage of using agents like p-Xylylenebis(O-methylxanthate). rsc.orgchemrxiv.org
| Strategy | Description | Role of p-Xylylenebis(O-methylxanthate) | Resulting Architecture |
| Core-First (modified) | Polymer chains grow from the difunctional CTA. | Acts as the central core from which two polymer chains extend. | Symmetrical BAB triblock copolymer. |
| Arm-First | Pre-synthesized polymer arms are attached to a core. | Used to synthesize the individual polymer arms with controlled characteristics. | Star polymer (after subsequent reaction with a multifunctional core). |
Development of Polymer Networks and Crosslinked Structures
The difunctional nature of p-Xylylenebis(O-methylxanthate) also makes it a valuable component in the formation of polymer networks and crosslinked structures. These materials are characterized by their three-dimensional architecture, which imparts properties such as insolubility, swellability, and enhanced mechanical strength.
Crosslinking Mechanisms Initiated by p-Xylylenebis(O-methylxanthate)
When p-Xylylenebis(O-methylxanthate) is used as the chain transfer agent in the polymerization of a monovinyl monomer, it initially leads to the formation of linear, telechelic polymers with xanthate groups at both ends. These macro-CTAs can then participate in further polymerization reactions. If a divinyl or multivinyl monomer is introduced into the system, these macro-CTAs can act as crosslinkers.
The crosslinking mechanism involves the reaction of the terminal xanthate groups of the pre-formed polymer chains with the growing polymer networks. The two reactive sites on the p-xylylene core allow a single macro-CTA molecule to bridge two different polymer chains, thus forming a crosslink. The continued polymerization of the multifunctional monomer leads to a three-dimensional network.
Alternatively, p-Xylylenebis(O-methylxanthate) can be used in a one-pot synthesis with a mixture of mono- and di-vinyl monomers. In this scenario, the difunctional CTA will be incorporated into the growing polymer chains, and as the concentration of the divinyl monomer is consumed, crosslinking will occur, leading to gelation. The efficiency of crosslinking and the final network structure will depend on the relative reactivities of the monomers and the concentration of the CTA.
Controlled Gelation and Network Formation Strategies
The use of RAFT polymerization with a difunctional agent like p-Xylylenebis(O-methylxanthate) offers the potential for controlled gelation. By carefully controlling the reaction conditions, such as the ratio of monomer to CTA and the rate of initiation, the formation of the polymer network can be managed to achieve desired properties.
Studies on dispersion RAFT polymerization using bifunctional macro-RAFT agents have shown that the process can lead to a mixture of nanoparticles and gel-like networks. rsc.orgresearchgate.net This highlights the importance of carefully selecting reaction conditions to either promote or avoid gelation, depending on the desired final product. The control over the polydispersity of the resulting polymers can also be more challenging with bifunctional agents compared to monofunctional ones, especially under heterogeneous conditions. rsc.orgresearchgate.net
The ability to control the synthesis of polymer networks is crucial for applications such as hydrogels, drug delivery systems, and advanced coatings. The use of p-Xylylenebis(O-methylxanthate) within the framework of RAFT polymerization provides a powerful platform for the rational design and synthesis of these complex materials.
Advanced Reaction Systems and Conditions Utilizing P Xylylenebis O Methylxanthate
p-Xylylenebis(O-methylxanthate) in Aqueous Media Polymerization
Aqueous media polymerization, particularly emulsion and miniemulsion techniques, offers significant environmental and industrial advantages over solvent-based systems. The use of RAFT/MADIX (Macromolecular Design by Interchange of Xanthates) agents in these systems allows for the production of controlled polymer architectures within an aqueous phase. acs.orggoogle.com
Emulsion and Miniemulsion RAFT Polymerization with p-Xylylenebis(O-methylxanthate)
Emulsion polymerization is a radical polymerization process that begins with an emulsion of monomer and surfactant in water. wikipedia.org Polymerization occurs in micelles that have absorbed monomer, which then transform into polymer particles. wikipedia.org The use of RAFT agents like xanthates in these systems can, however, present challenges such as colloidal instability and poor control over molecular weight due to the low water solubility of many RAFT agents. google.com
Despite these challenges, xanthates have been successfully implemented in emulsion polymerization, a process sometimes referred to as MADIX. rsc.orgresearchgate.net This method can proceed without significant retardation effects, offering a good fit between theoretical and experimental molecular weights. rsc.org The success of such a system using the bifunctional p-Xylylenebis(O-methylxanthate) would depend on its partitioning between the aqueous and monomer/polymer phases. The bifunctional nature of p-Xylylenebis(O-methylxanthate) allows it to act as a precursor for ABA triblock copolymers, where the central "B" block is formed by the xylylene core and the "A" blocks grow outwards.
Miniemulsion polymerization, where monomer droplets are stabilized to prevent coalescence, offers another route. Research on other RAFT agents in miniemulsion has shown that the structure of the agent is critical for controlling the polymerization rate and the molar mass distribution of the resulting polymer. rsc.org For a bifunctional agent like p-Xylylenebis(O-methylxanthate), this would involve initiating polymer growth within the stabilized monomer droplets.
| System | Description | Key Considerations for p-Xylylenebis(O-methylxanthate) |
| Emulsion Polymerization | Polymerization initiated in monomer-swollen micelles within an aqueous continuous phase. wikipedia.org | Agent solubility and partitioning are critical. The bifunctional nature allows for synthesis of centrally-grafted polymers or triblock copolymers. |
| Miniemulsion Polymerization | Polymerization occurs in stable, nanometer-sized monomer droplets. | Agent structure influences polymerization rate and control. rsc.org Allows for encapsulation of the RAFT agent within the droplets. |
Controlled Polymerization in Heterogeneous Systems
Heterogeneous systems, encompassing emulsion, miniemulsion, and dispersion polymerizations, are characterized by the presence of multiple phases. The RAFT/MADIX process is well-suited for controlling polymerization in such environments. rsc.org The use of a bifunctional agent like p-Xylylenebis(O-methylxanthate) in these systems allows for the creation of polymers with a central functional core and two extending polymer arms, which can be identical (homopolymers) or different (block copolymers, if sequential monomer addition is employed). The success of control hinges on the efficient transfer of the RAFT agent between the growing polymer chains. In surfactant-free emulsion polymerizations, reactive hydrophilic polymers containing xanthate end-groups have been shown to improve particle stabilization. rsc.org
Photocontrolled Polymerization with p-Xylylenebis(O-methylxanthate)
The use of light to initiate and control polymerization provides significant advantages, including high spatial and temporal control and the ability to conduct reactions under mild conditions. nih.govnih.gov Xanthates are particularly effective as photo-iniferters (photo-initiator-transfer agent-terminators). researchgate.netresearchgate.net
Photoinitiation and Photo-RAFT Mechanisms Involving Xanthates
Xanthates can act as photo-iniferters, meaning the RAFT agent itself can be activated by light to generate radicals and initiate polymerization without a separate thermal initiator. nih.govresearchgate.net Upon irradiation with UV or visible light, the xanthate molecule can undergo cleavage to form a carbon-centered radical and a xanthate radical. researchgate.net The carbon-centered radical initiates monomer polymerization, while the xanthate radical reversibly deactivates the growing chain, establishing the RAFT equilibrium. nih.gov
A more advanced technique is Xanthate-supported Photo-iniferter (XPI)-RAFT polymerization. researchgate.netnih.govnih.gov In this system, a small amount of a xanthate is added to a conventional RAFT polymerization that uses a different, more efficient chain transfer agent (like a trithiocarbonate). nih.govrsc.org The xanthate acts as the primary photo-initiator, while the second RAFT agent controls the molecular weight distribution. nih.gov This decouples the initiation from the control process, leading to rapid, well-controlled polymerizations with high "livingness" and oxygen tolerance. nih.govnih.govrsc.org
The mechanism for p-Xylylenebis(O-methylxanthate) in a photo-RAFT system would involve the light-induced cleavage of one or both of its xanthate groups to initiate chain growth from the central xylylene core.
Table of Photo-RAFT Mechanisms with Xanthates
| Mechanism | Description | Role of Xanthate | Advantages |
|---|---|---|---|
| Photo-Iniferter RAFT | The xanthate RAFT agent is directly activated by light to initiate and control the polymerization. nih.govresearchgate.net | Acts as both photo-initiator and chain transfer agent. | Initiator-free system, temporal control. |
| XPI-RAFT | A small amount of xanthate is added to a conventional RAFT system with a different CTA. researchgate.netnih.gov | Acts as a highly efficient photo-iniferter, while the main CTA controls molecular weight. | Fast reaction rates, high livingness, oxygen tolerance, decoupled initiation and control. nih.govnih.gov |
Spatiotemporal Control of Polymerization Using p-Xylylenebis(O-methylxanthate)
A key advantage of photocontrolled polymerization is the ability to exert spatiotemporal control—dictating precisely when and where the reaction occurs. rsc.orgnih.govrsc.org By applying light to specific areas of a reaction mixture, polymerization can be confined to those regions, allowing for the creation of patterned surfaces or complex 3D structures. The reaction can be started and stopped simply by turning the light source on and off. nih.gov
Using the bifunctional p-Xylylenebis(O-methylxanthate) in such a system would allow for the light-directed growth of triblock copolymers from a surface or within a hydrogel matrix. This enables the fabrication of advanced materials where polymer architecture is precisely controlled in three dimensions. The efficiency of this control can be influenced by light intensity, with excessive intensity potentially being detrimental to the fidelity of the polymer chain ends. rsc.org
Controlled Polymerization in Dispersed and Bulk Systems
RAFT polymerization is a versatile technique applicable to a wide range of monomers and reaction conditions, including bulk and dispersion polymerization. nih.govwikipedia.org Bulk polymerization, carried out with only monomer and the RAFT agent, is a simple, solvent-free method. Dispersion polymerization is used when the monomer is soluble in the reaction medium but the resulting polymer is not, leading to the formation of stable polymer particles.
The use of p-Xylylenebis(O-methylxanthate) in these systems allows for the synthesis of well-defined triblock copolymers in either a solvent-free (bulk) or dispersed-phase environment. In bulk systems, this offers a straightforward route to high-purity block copolymers. In dispersion polymerization, the bifunctional agent could be used to create core-shell particles or other complex morphologies. The choice of the Z and R groups on the xanthate is crucial for controlling the polymerization of different monomers. mdpi.com For a bifunctional agent like p-Xylylenebis(O-methylxanthate), the central xylylene group acts as a difunctional R group, from which two polymer chains can grow.
Theoretical and Computational Investigations of P Xylylenebis O Methylxanthate Reactivity
Density Functional Theory (DFT) Studies on Xanthate Fragmentation
No dedicated DFT studies specifically targeting the fragmentation of p-Xylylenebis(O-methylxanthate) have been identified in the current body of scientific literature. DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the energetic and geometric parameters associated with chemical reactions.
Specific computational analyses of the C-S bond cleavage in p-Xylylenebis(O-methylxanthate) are not available. For analogous xanthate compounds, such studies would typically involve calculating the bond dissociation energy and mapping the potential energy surface to identify the lowest energy pathway for bond scission. This information is crucial for understanding the initiation step in polymerization or degradation processes.
There is no published research on the energy barriers and transition states involved in the xanthate exchange reactions of p-Xylylenebis(O-methylxanthate). Theoretical investigations in this area would provide valuable insights into the kinetics and mechanism of reversible addition-fragmentation chain transfer (RAFT) polymerization, should this compound be utilized in such a context.
Molecular Dynamics Simulations of Polymerization Processes
Molecular dynamics simulations offer a window into the time-evolution of molecular systems, providing detailed information on conformational changes, chain growth, and intermolecular interactions during polymerization. However, no such simulations have been reported for systems involving p-Xylylenebis(O-methylxanthate).
The simulation of chain growth and termination events is a key aspect of understanding polymerization kinetics. For p-Xylylenebis(O-methylxanthate), this would entail modeling the radical-mediated polymerization of a suitable monomer in the presence of the xanthate as a chain transfer agent. Such simulations could predict the rate of polymerization, the degree of polymerization, and the polydispersity of the resulting polymer.
MD simulations are also adept at characterizing the physical properties of the resulting polymers, including chain mobility and intermolecular interactions. This data is vital for predicting the macroscopic properties of the material, such as its glass transition temperature and mechanical strength. In the absence of such studies for p-Xylylenebis(O-methylxanthate)-derived polymers, these properties remain uncharacterized from a computational standpoint.
Quantitative Structure-Activity Relationship (QSAR) Studies for Xanthate Reactivity
QSAR studies are statistical models that relate the chemical structure of a compound to its activity. While QSAR studies have been conducted on various xanthate derivatives to predict their biological or chemical reactivity, no specific QSAR models have been developed for p-Xylylenebis(O-methylxanthate). The development of such a model would require a dataset of structurally related compounds and their corresponding reactivity data, which is currently unavailable.
Comparative Analysis of P Xylylenebis O Methylxanthate with Other Chain Transfer Agents
Comparison with Dithiobenzoates and Trithiocarbonates in RAFT Polymerization
Dithiobenzoates and trithiocarbonates are widely utilized classes of CTAs in RAFT polymerization. Their performance, when compared to xanthates like p-Xylylenebis(O-methylxanthate), reveals distinct differences in efficiency, control, and polymerization kinetics.
The effectiveness of a RAFT agent is determined by the structure of the Z and R groups. The Z group, known as the stabilizing group (e.g., O-alkyl in xanthates, aryl in dithiobenzoates, and S-alkyl in trithiocarbonates), influences the reactivity of the C=S double bond and the stability of the intermediate radical. mdpi.com
Generally, the reactivity of RAFT agents follows the order: dithiobenzoates > trithiocarbonates > dithiocarbamates > xanthates. While highly reactive CTAs like dithiobenzoates are effective for controlling the polymerization of "more activated monomers" (MAMs) such as styrenes and acrylates, they often lead to retardation or complete inhibition when used with "less activated monomers" (LAMs) like vinyl acetate (B1210297). sigmaaldrich.com In contrast, xanthates are considered less active CTAs and are more suitable for LAMs. sigmaaldrich.com
Studies have shown that for certain monomers, such as N-vinylcarbazole (NVC), trithiocarbonates can provide superior control, yielding polymers with very narrow dispersities (Đ < 1.1) and high end-group fidelity. researchgate.net In the same study, xanthates provided adequate control with dispersities less than 1.3, while dithiobenzoates resulted in significant retardation. researchgate.net This suggests that while p-Xylylenebis(O-methylxanthate) offers a degree of control, trithiocarbonates may be more efficient for achieving highly defined polymers with specific monomers.
The choice of CTA directly impacts the kinetics of the polymerization and the dispersity (Đ), a measure of the distribution of molecular weights, of the resulting polymer. Ideally, a controlled polymerization process maintains a low and constant concentration of growing radicals, leading to a linear evolution of molecular weight with conversion and a low dispersity value (ideally close to 1.0).
For the polymerization of NVC, it was found that trithiocarbonate (B1256668) RAFT agents provided the best control over molecular weight and the narrowest dispersities. researchgate.net Xanthates also demonstrated reasonable control, but dithiobenzoates led to a significant slowing down of the polymerization rate. researchgate.net This retardation with highly active CTAs in certain monomer systems is a known phenomenon.
The nature of the leaving group (R group) on the CTA is also critical. A good leaving group that can efficiently re-initiate polymerization is essential for maintaining control. For instance, in the RAFT polymerization of NVC, the cyanomethyl group was found to be an effective leaving and re-initiating group, whereas the phenylethyl group was poor. researchgate.net
The following table summarizes the general applicability and control of different RAFT agent classes:
| RAFT Agent Class | Z Group | General Monomer Applicability | Control/Dispersity |
| Dithiobenzoates | Aryl | More Activated Monomers (MAMs) | High control for MAMs, retardation with LAMs |
| Trithiocarbonates | S-Alkyl | Broad applicability, including some LAMs | Excellent control for many monomers |
| Xanthates | O-Alkyl | Less Activated Monomers (LAMs) | Moderate to good control for LAMs |
| Dithiocarbamates | N-Alkyl, N-Aryl | Less Activated Monomers (LAMs) | Moderate control, can be less efficient than xanthates |
Evaluation Against Other Bifunctional Initiators and Chain Transfer Agents
Bifunctional CTAs, like p-Xylylenebis(O-methylxanthate), are valuable for synthesizing telechelic polymers or block copolymers. Their performance can be benchmarked against other bifunctional agents.
While direct comparative studies focusing specifically on p-Xylylenebis(O-methylxanthate) versus bifunctional dithiocarbamates and trithiocarbonates are not extensively detailed in the provided results, general principles of RAFT chemistry apply. Dithiocarbamates, similar to xanthates, are generally used for the polymerization of LAMs. researchgate.net However, in some cases, dithiocarbamates have resulted in polymers with broader polydispersities compared to those prepared with xanthates. researchgate.net
Trithiocarbonates, being more reactive, are often more versatile. Symmetrical trithiocarbonates have been employed to synthesize homotelechelic poly(N-vinylpyrrolidone) (PVP) oligomers with minimal side reactions, a challenge often encountered with xanthate-mediated polymerization of N-vinylpyrrolidone. utwente.nl This suggests that a bis(trithiocarbonate) agent might offer better control and fewer side products than p-Xylylenebis(O-methylxanthate) for certain monomers.
Advantages:
Suitability for Less Activated Monomers (LAMs): The primary advantage of xanthate-based CTAs like p-Xylylenebis(O-methylxanthate) is their effectiveness in controlling the polymerization of LAMs, where more active CTAs like dithiobenzoates fail.
Bifunctionality: The bifunctional nature of p-Xylylenebis(O-methylxanthate) allows for the synthesis of polymers with two active chain ends, enabling the creation of telechelic polymers, block copolymers, or for use in chain extension reactions.
Photo-iniferter Capabilities: Xanthates can act as photo-iniferters, allowing for temporal control of the polymerization using light. nih.govrsc.org This feature can be exploited in xanthate-supported photo-iniferter (XPI)-RAFT polymerization, a versatile and rapid photo-polymerization strategy. nih.govrsc.org
Limitations:
Lower Reactivity: The lower reactivity of xanthates can be a limitation when polymerizing MAMs, leading to poor control and broader molecular weight distributions.
Side Reactions: In the polymerization of certain monomers like N-vinylpyrrolidone, xanthates can lead to undesired side reactions, such as the formation of dimers. utwente.nl
Thermal Stability: The thermal stability of the resulting polymer can be influenced by the end groups. While detailed data for p-Xylylenebis(O-methylxanthate) is not provided, the thermal stability of polymers synthesized via RAFT is an area of active research, with the end group playing a significant role. mdpi.com
Xanthate-Mediated Polymerization Versus ATRP and NMP
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP), and Nitroxide-Mediated Polymerization (NMP) are the three main techniques for controlled radical polymerization. sigmaaldrich.com Each has its own set of advantages and disadvantages.
| Feature | Xanthate-Mediated RAFT | Atom Transfer Radical Polymerization (ATRP) | Nitroxide-Mediated Polymerization (NMP) |
| Mechanism | Reversible chain transfer | Reversible halogen atom transfer | Reversible termination with a stable nitroxide radical |
| Initiation | Conventional radical initiator | Alkyl halide initiator with a metal catalyst | Alkoxyamine initiator or conventional initiator with nitroxide |
| Monomer Scope | Broad, particularly effective for LAMs | Broad, but can be sensitive to acidic monomers and impurities | Primarily styrenic and acrylic monomers |
| Catalyst | Generally catalyst-free (uses a CTA) | Requires a metal catalyst (e.g., copper), which may need to be removed | Generally metal-free |
| Experimental Setup | Relatively simple | Can be sensitive to oxygen; catalyst removal can be complex | Often requires higher temperatures |
| End-Group Functionality | Thiocarbonylthio group, which can be further modified | Halogen atom, which can be used for further reactions | Nitroxide end group |
Xanthate-mediated polymerization, as a subset of RAFT, offers the significant advantage of being applicable to a wide range of monomers, especially those that are challenging to polymerize via ATRP or NMP. researchgate.netresearchgate.net For instance, the polymerization of N-vinyl monomers is often better controlled by RAFT using xanthates or dithiocarbamates. researchgate.netresearchgate.net
ATRP, while very versatile, requires a metal catalyst which can be problematic for certain applications due to potential contamination of the final polymer. NMP is typically limited to a smaller range of monomers and often requires higher reaction temperatures. The versatility and metal-free nature of RAFT, including xanthate-mediated systems, make it an attractive option for many polymerization applications.
Q & A
Q. What are the standard synthesis protocols for p-Xylylenebis(O-methylxanthate), and how can reaction yields be optimized?
Synthesis typically involves coupling reactions between p-xylylene derivatives and O-methylxanthate precursors under controlled conditions. For analogous compounds like p-xylylenebis(acetylacetone), methods include refluxing precursors in anhydrous solvents (e.g., ethanol or THF) with catalysts like sodium hydride . Optimization strategies:
- Solvent purity : Use anhydrous solvents to prevent side reactions.
- Temperature control : Maintain reflux temperatures (±2°C) to ensure consistent reaction kinetics.
- Stoichiometry : Adjust molar ratios (e.g., 1:2 for p-xylylene to xanthate precursor) to minimize unreacted intermediates.
Characterize intermediates via TLC or HPLC to monitor progress .
Q. Which spectroscopic techniques are critical for characterizing p-Xylylenebis(O-methylxanthate)?
Key techniques include:
- ¹H/¹³C NMR : Identify proton environments (e.g., methylene bridges in p-xylylene at δ 4.5–5.0 ppm) and confirm xanthate group integration .
- IR spectroscopy : Detect C=S (1050–1150 cm⁻¹) and C-O (1200–1250 cm⁻¹) stretches .
- UV-Vis : Monitor electronic transitions of conjugated systems (e.g., λmax ~280 nm for aromatic cores) .
Cross-validate data with elemental analysis (C, H, S) to confirm purity .
Q. What safety precautions are essential when handling p-Xylylenebis(O-methylxanthate)?
Based on related phosphonium salts:
- Personal protective equipment (PPE) : Wear impervious gloves (nitrile), chemical goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to mitigate inhalation risks from volatile byproducts.
- Emergency protocols : Ensure access to eye-wash stations and neutralizers (e.g., sodium bicarbonate for acid spills) .
Document hazard symbols (e.g., Xn for harmful substances) and risk phrases (R20/21/22) in compliance with GHS .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for p-Xylylenebis(O-methylxanthate derivatives?
Contradictions often arise from:
- Tautomerism : Xanthate groups may exhibit dynamic equilibria, leading to split NMR peaks. Use variable-temperature NMR to observe coalescence .
- Crystallinity issues : Poorly crystalline samples yield broad XRD patterns. Recrystallize from DCM/hexane mixtures and compare with simulated PXRD patterns .
- Impurity interference : Employ preparative HPLC to isolate isomers or byproducts, then reanalyze .
Q. What advanced structural analysis methods validate the coordination geometry of metal complexes with p-Xylylenebis(O-methylxanthate)?
- X-ray crystallography : Resolve bond lengths (e.g., M-S distances in coordination complexes) and ligand orientation in the crystal lattice .
- EPR spectroscopy : Detect unpaired electrons in paramagnetic metal centers (e.g., Cu²⁺ or Fe³⁺) to infer geometry .
- DFT calculations : Compare experimental IR/Raman spectra with computational models to confirm bonding modes .
Q. How should researchers design experiments to assess the stability of p-Xylylenebis(O-methylxanthate under varying pH and temperature?
- pH stability : Incubate solutions (0.1–10 mM) in buffers (pH 2–12) at 25°C. Monitor degradation via UV-Vis absorbance shifts over 72 hours .
- Thermal stability : Use TGA/DSC to determine decomposition temperatures (Td) and identify endothermic/exothermic events .
- Kinetic studies : Apply Arrhenius equations to calculate activation energy (Ea) for degradation pathways .
Q. What statistical approaches are recommended for analyzing discrepancies in catalytic activity data of p-Xylylenebis(O-methylxanthate complexes?
- Multivariate analysis : Use PCA to identify outliers in datasets (e.g., turnover frequency vs. ligand concentration) .
- Error propagation : Quantify uncertainties in instrument measurements (e.g., ±0.5% for GC-MS) and incorporate into regression models .
- Reproducibility checks : Replicate experiments across independent labs and apply t-tests to assess significance (p < 0.05) .
Methodological Tables
Q. Table 1: Key Spectroscopic Signatures of p-Xylylenebis(O-methylxanthate
Q. Table 2: Stability Study Design
| Condition | Parameter Range | Monitoring Method | Duration |
|---|---|---|---|
| pH stability | 2–12 | UV-Vis spectroscopy | 72 hours |
| Thermal stability | 25–300°C | TGA/DSC | 24 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
